Fura-PE3: An In-depth Technical Guide to a Leakage-Resistant Ratiometric Calcium Indicator
Fura-PE3: An In-depth Technical Guide to a Leakage-Resistant Ratiometric Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-PE3, also known as Fura-2 LR (Leakage Resistant), is a high-performance fluorescent indicator dye meticulously engineered for the precise measurement of intracellular calcium concentrations ([Ca²⁺]i). As a derivative of the widely utilized Fura-2, Fura-PE3 retains the advantageous ratiometric properties of its predecessor while incorporating a key structural modification that significantly enhances its intracellular retention. This crucial improvement addresses a common limitation of earlier calcium indicators, namely their propensity to leak from the cytoplasm, leading to a diminished signal-to-noise ratio and potential artifacts in long-term imaging experiments.
This technical guide provides a comprehensive overview of Fura-PE3, detailing its mechanism of action, quantitative properties, experimental protocols, and applications in studying calcium signaling pathways.
Core Mechanism of Action
Fura-PE3 is a ratiometric fluorescent indicator, meaning that the concentration of intracellular calcium is determined by the ratio of fluorescence intensities at two different excitation wavelengths. This ratiometric approach offers a significant advantage over single-wavelength indicators as it is largely independent of variations in dye concentration, cell thickness, and photobleaching, thereby providing more accurate and reproducible quantitative data.[1][2]
The underlying principle of Fura-PE3's function lies in its chelating properties. The molecule contains a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) moiety, which selectively binds to free Ca²⁺ ions.[3] This binding event induces a conformational change in the molecule, leading to a shift in its fluorescence excitation spectrum.
Specifically, in its calcium-free state, Fura-PE3 exhibits a peak excitation wavelength of approximately 380 nm. Upon binding to calcium, the excitation maximum shifts to a shorter wavelength, around 340 nm.[4][5] The fluorescence emission, however, remains constant at approximately 505 nm regardless of calcium binding.[4][5] By alternately exciting the Fura-PE3-loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 505 nm, a ratio of the two emission intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration.
The key innovation of Fura-PE3 is the addition of a chemical moiety that increases its hydrophilicity and overall molecular size, which hinders its transport out of the cell, thus earning it the "leakage-resistant" designation.[6] This enhanced retention allows for prolonged and more stable measurements of intracellular calcium dynamics.
Quantitative Data
The following table summarizes the key quantitative properties of Fura-PE3, providing a valuable reference for experimental design and data analysis.
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-free) | ~380 nm | [4][5] |
| Excitation Wavelength (Ca²⁺-bound) | ~340 nm | [4][5] |
| Emission Wavelength | ~505 nm | [4][5] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM | [4][5] |
| Molecular Weight (AM ester form) | ~1132 g/mol | [5] |
| Purity | >95% | [5] |
| Solubility | DMSO | [5] |
| Storage (AM ester form) | -20°C, protected from light | [5] |
Experimental Protocols
Reagent Preparation
Fura-PE3 AM Stock Solution (1-5 mM):
-
Dissolve Fura-PE3 acetoxymethyl (AM) ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
Loading Buffer:
-
Prepare a physiological buffer appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution, with a pH of 7.2-7.4.[7][8]
-
For some cell types, the addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) to the loading buffer can aid in the solubilization of the AM ester and facilitate more uniform cell loading.[7]
-
To further inhibit dye leakage, an anion transport inhibitor such as probenecid (B1678239) (1-2.5 mM) can be included in the loading and imaging buffers.[8]
Cell Loading with Fura-PE3 AM
The following are generalized protocols for loading adherent and suspension cells. Optimal loading conditions (dye concentration, incubation time, and temperature) should be empirically determined for each cell type and experimental setup.
Adherent Cells:
-
Culture cells on glass coverslips or in clear-bottomed microplates suitable for fluorescence imaging.
-
Aspirate the culture medium and wash the cells once with the prepared loading buffer.
-
Prepare the Fura-PE3 AM loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (without the dye).
-
Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active Fura-PE3 inside the cells.[8]
Suspension Cells:
-
Harvest cells and resuspend them in the loading buffer at a suitable density.
-
Add the Fura-PE3 AM loading solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C with gentle agitation, protected from light.
-
Pellet the cells by centrifugation and discard the supernatant.
-
Wash the cells by resuspending them in fresh, pre-warmed loading buffer and centrifuging again. Repeat this wash step at least once.
-
Resuspend the final cell pellet in fresh buffer and incubate for an additional 30 minutes at room temperature for de-esterification.
Intracellular Calcium Measurement and Calibration
Ratiometric Imaging:
-
Mount the Fura-PE3-loaded cells on a fluorescence microscope equipped with appropriate excitation filters for 340 nm and 380 nm, a dichroic mirror, and an emission filter centered around 505 nm.[2]
-
Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 505 nm.
-
The ratio of the fluorescence intensities (F340/F380) is then calculated for each pixel or region of interest.
Calibration of the Fura-PE3 Signal: To convert the fluorescence ratio into an absolute intracellular calcium concentration, a calibration procedure is necessary. The most common method utilizes the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the dissociation constant of Fura-PE3 for Ca²⁺ (~145 nM).[4][5]
-
R is the experimentally measured 340/380 nm fluorescence ratio.
-
Rmin is the 340/380 nm ratio in the absence of calcium (calcium-free).
-
Rmax is the 340/380 nm ratio at saturating calcium concentrations (calcium-bound).
-
Sf2 is the fluorescence intensity at 380 nm in the absence of calcium.
-
Sb2 is the fluorescence intensity at 380 nm at saturating calcium concentrations.
In situ Calibration Protocol:
-
At the end of an experiment, expose the Fura-PE3-loaded cells to a calcium-free buffer containing a calcium chelator like EGTA and a calcium ionophore (e.g., ionomycin) to determine Rmin and Sf2.
-
Subsequently, perfuse the cells with a high-calcium buffer containing the same ionophore to determine Rmax and Sb2.
Visualizations
Signaling Pathway: GPCR-Mediated Calcium Release
The following diagram illustrates a common signaling pathway where Fura-PE3 is used to measure changes in intracellular calcium concentration following the activation of a G-protein coupled receptor (GPCR).
Caption: A simplified diagram of a GPCR-mediated calcium signaling pathway.
Experimental Workflow: Fura-PE3 Cell Loading and Imaging
This diagram outlines the key steps involved in a typical Fura-PE3 experiment, from cell preparation to data analysis.
Caption: A flowchart illustrating the experimental workflow for using Fura-PE3.
References
- 1. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fura-2 Leakage Resistant AM | Cayman Chemical | Biomol.com [biomol.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. benchchem.com [benchchem.com]
